1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of difluoro, chlorophenyl, and sulfanylmethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure includes the following steps:
Preparation of Boron Reagents: Organoboron compounds are prepared as intermediates.
Coupling Reaction: The organoboron compound is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones .
Scientific Research Applications
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The difluoro and chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the chlorophenyl and sulfanylmethyl groups, resulting in different chemical properties.
2-Chlorophenylsulfanylmethylbenzene: Lacks the difluoro groups, affecting its reactivity and applications.
1,4-Difluoro-2-methylbenzene: Lacks the chlorophenyl and sulfanylmethyl groups, leading to different biological and chemical properties
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWZTBDLNLUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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